molecular formula C16H12ClNO B492371 (3-chlorophenyl)(isoquinolin-1-yl)methanol

(3-chlorophenyl)(isoquinolin-1-yl)methanol

Cat. No.: B492371
M. Wt: 269.72g/mol
InChI Key: YJKRUMZOULHZAT-UHFFFAOYSA-N
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Description

(3-chlorophenyl)(isoquinolin-1-yl)methanol is a chemical compound that features a chlorinated phenyl group and an isoquinoline moiety connected via a methanol linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)(isoquinolin-1-yl)methanol can be achieved through several methods. One common approach involves the hydroxymethylation of azaarenes with methanol under electrophotocatalytic conditions . This method typically employs a catalyst such as bis(triphenylphosphine)palladium chloride and involves the use of methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophotocatalytic processes, ensuring high yield and purity. The optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl)(isoquinolin-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Halogen substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reactions often employ reagents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(3-chlorophenyl)(isoquinolin-1-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-chlorophenyl)(isoquinolin-1-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (3-chlorophenyl)(3,4-dihydroquinolin-1-yl)methanone
  • (6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol

Uniqueness

(3-chlorophenyl)(isoquinolin-1-yl)methanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorinated phenyl group and an isoquinoline moiety makes it particularly valuable in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C16H12ClNO

Molecular Weight

269.72g/mol

IUPAC Name

(3-chlorophenyl)-isoquinolin-1-ylmethanol

InChI

InChI=1S/C16H12ClNO/c17-13-6-3-5-12(10-13)16(19)15-14-7-2-1-4-11(14)8-9-18-15/h1-10,16,19H

InChI Key

YJKRUMZOULHZAT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CN=C2C(C3=CC(=CC=C3)Cl)O

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C(C3=CC(=CC=C3)Cl)O

Origin of Product

United States

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